molecular formula C30H29ClF3N3O3 B12424759 Glucagon receptor antagonists-5

Glucagon receptor antagonists-5

Cat. No.: B12424759
M. Wt: 572.0 g/mol
InChI Key: DTVTXCDVEHSMQO-SANMLTNESA-N
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Description

Glucagon receptor antagonists-5 is a compound that targets the glucagon receptor, a key player in glucose metabolism. By inhibiting the glucagon receptor, this compound helps regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes mellitus. This compound works by blocking the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucagon receptor antagonists-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of 4-formylbenzoic acid, which undergoes oxidation using a copper (II) acetylacetonate catalyst and oxygen to yield high-purity intermediates . These intermediates are then subjected to further reactions, such as amide bond formation and cyclization, to produce the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial production .

Chemical Reactions Analysis

Types of Reactions

Glucagon receptor antagonists-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles. These derivatives can be further tested for their efficacy in inhibiting the glucagon receptor and regulating blood glucose levels .

Mechanism of Action

Glucagon receptor antagonists-5 exerts its effects by binding to the glucagon receptor, a G-protein-coupled receptor primarily found in liver cells. Upon binding, the compound inhibits the receptor’s activation, preventing glucagon from exerting its effects on glucose metabolism. This leads to reduced gluconeogenesis and glycogenolysis, ultimately lowering blood glucose levels . The molecular targets involved include the glucagon receptor itself and downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H29ClF3N3O3

Molecular Weight

572.0 g/mol

IUPAC Name

3-[[4-[(1S)-1-[5-[2-chloro-4-(trifluoromethyl)phenyl]-6-methylindazol-1-yl]-3-methylbutyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C30H29ClF3N3O3/c1-17(2)12-26(19-4-6-20(7-5-19)29(40)35-11-10-28(38)39)37-27-13-18(3)24(14-21(27)16-36-37)23-9-8-22(15-25(23)31)30(32,33)34/h4-9,13-17,26H,10-12H2,1-3H3,(H,35,40)(H,38,39)/t26-/m0/s1

InChI Key

DTVTXCDVEHSMQO-SANMLTNESA-N

Isomeric SMILES

CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2[C@@H](CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2C(CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O

Origin of Product

United States

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